1-(2,5-Dichlorobenzyl)piperidine-2-carboxylic acid
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Overview
Description
1-(2,5-Dichlorobenzyl)piperidine-2-carboxylic acid is a chemical compound with the molecular formula C₁₃H₁₅Cl₂NO₂ and a molecular weight of 288.17 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a 2,5-dichlorobenzyl group and a carboxylic acid group. It is primarily used in research and development within the fields of chemistry and pharmacology .
Preparation Methods
The synthesis of 1-(2,5-Dichlorobenzyl)piperidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dichlorobenzyl chloride and piperidine-2-carboxylic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: Industrial production methods may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(2,5-Dichlorobenzyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
1-(2,5-Dichlorobenzyl)piperidine-2-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorobenzyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
1-(2,5-Dichlorobenzyl)piperidine-2-carboxylic acid can be compared with other similar compounds, such as:
Piperidine-2-carboxylic acid: This compound lacks the 2,5-dichlorobenzyl group, making it less hydrophobic and potentially altering its biological activity.
2,5-Dichlorobenzyl chloride: This compound lacks the piperidine ring and carboxylic acid group, making it more reactive and less stable.
N-Benzylpiperidine-2-carboxylic acid: This compound has a benzyl group instead of a 2,5-dichlorobenzyl group, which may affect its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1-[(2,5-dichlorophenyl)methyl]piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO2/c14-10-4-5-11(15)9(7-10)8-16-6-2-1-3-12(16)13(17)18/h4-5,7,12H,1-3,6,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCDDINVXLZDFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)CC2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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